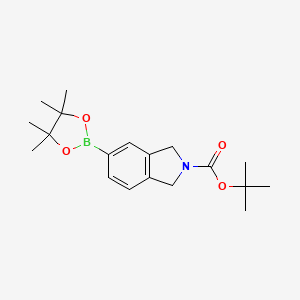

Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)isoindoline-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

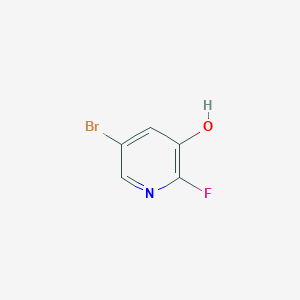

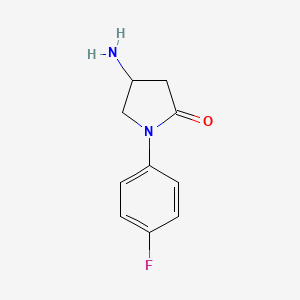

Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindoline-2-carboxylate is a compound with a complex structure that includes an indoline group, a boronate group, and a tert-butylcarbonyl group. It is an important intermediate in pharmaceutical synthesis, derived from 5-bromoindole as the raw material .

Synthesis Analysis

The synthesis of the compound involves a series of reactions starting from 5-bromoindole. The compound has been synthesized and characterized by various spectroscopic methods, including 1H NMR, 13C NMR, MS, and FT-IR . Another related compound, tert-butyl 4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate, was obtained through a reaction involving palladium-catalyzed coupling with tributylvinyltin and subsequent reactions with maleic anhydride .

Molecular Structure Analysis

The molecular structure of the compound has been studied using X-ray single crystal diffraction, which provides a detailed view of the crystallographic arrangement. Density Functional Theory (DFT) has been used to computationally optimize the structure, and the results show a good match with the experimental data obtained from X-ray diffraction . The molecular electrostatic potential and frontier molecular orbitals of the compound have also been investigated through DFT, providing insight into its physicochemical properties .

Chemical Reactions Analysis

The tert-butyl group in the compound is a common protecting group used in organic synthesis, and its presence suggests that the compound can undergo further chemical transformations. For example, tert-butyl 2-[(benzyloxycarbonyl)amino]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propionate, an analog of aspartic acid, was synthesized through alkylation and coupling reactions, demonstrating the versatility of tert-butyl-protected intermediates in synthesizing complex molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are closely related to its molecular structure. The presence of the boronate group is particularly significant as it can participate in various chemical reactions, such as Suzuki coupling, which is widely used in the synthesis of biaryl compounds. The tert-butylcarbonyl group provides steric bulk and can be used as a protecting group for amines and other functional groups . The compound's crystal structure and physicochemical properties, such as solubility and stability, can be inferred from its molecular structure and the presence of these functional groups .

Applications De Recherche Scientifique

Intermediate in Synthesis of Biologically Active Compounds

Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, a similar compound, is used as an intermediate in the synthesis of biologically active compounds like crizotinib. This process involves multiple synthesis steps starting from tert-butyl-4-hydroxypiperdine-1-carboxylate, and the final structure is confirmed by MS and 1 HNMR spectrum (Kong et al., 2016).

Crystal Structure and DFT Study

The crystal structure and density functional theory (DFT) analysis of tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate, another related compound, have been studied. This research included X-ray diffraction and DFT calculations to confirm the molecular structure and analyze physicochemical properties like molecular electrostatic potential and frontier molecular orbitals (Ye et al., 2021).

Unnatural Amino Acid Derivatives

Research on the synthesis of triazolylalanine analogues from tert-butyl 2-(1-oxoisoindolin-2-yl)acetate derivatives has been conducted. This includes selective alkylation and click chemistry reactions, leading to the formation of N-isoindolinyl-1,2,3-triazolylalanine derivatives, important in amino acid research (Patil & Luzzio, 2017).

Fluorescence Emission in Nanoparticles

Tert-butyl-phosphine palladium complexes have been used in the synthesis of heterodifunctional polyfluorenes, involving the polymerization of 7'-bromo-9',9'-dioctyl-fluoren-2'-yl-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane. These polyfluorenes are crucial in creating stable nanoparticles with high fluorescence emission, valuable in imaging and sensing applications (Fischer, Baier, & Mecking, 2013).

Herbicidal Activities

Isoindoline-1,3-dione substituted benzoxazinone derivatives containing a carboxylic ester group, which include tert-butyl groups in their structure, have been synthesized and shown to exhibit effective herbicidal activities against a variety of weeds. These compounds have been tested for pre- and post-emergence treatments in agricultural contexts (Huang et al., 2009).

Safety and Hazards

Mécanisme D'action

Target of Action

Compounds with similar structures have been used in the synthesis of biologically active compounds such as crizotinib .

Mode of Action

Compounds containing the 1,3,2-dioxaborolane moiety are known to undergo borylation reactions . These reactions typically involve the formation of carbon-boron bonds, which can be further transformed into carbon-carbon or carbon-heteroatom bonds .

Biochemical Pathways

The compound’s boron-containing moiety is often involved in suzuki-miyaura cross-coupling reactions , which are widely used in organic synthesis.

Result of Action

It’s worth noting that compounds with similar structures have been used in the synthesis of biologically active compounds .

Action Environment

It’s known that the stability and reactivity of boronic acids and their derivatives can be influenced by factors such as temperature, ph, and the presence of certain functional groups .

Propriétés

IUPAC Name |

tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydroisoindole-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28BNO4/c1-17(2,3)23-16(22)21-11-13-8-9-15(10-14(13)12-21)20-24-18(4,5)19(6,7)25-20/h8-10H,11-12H2,1-7H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVNKCVZBPCUBLS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CN(C3)C(=O)OC(C)(C)C)C=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28BNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20582873 |

Source

|

| Record name | tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-isoindole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20582873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

905273-91-8 |

Source

|

| Record name | tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-isoindole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20582873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(Azepan-1-yl)ethoxy]-5-methylaniline](/img/structure/B1286780.png)

![1-(Benzo[d]thiazol-7-yl)ethanone](/img/structure/B1286781.png)